Structural Divergence from the Canonical 2-BFi Imidazoline I2 Agonist Scaffold
The target compound differs from the well-characterized I2 agonist 2-BFi (2-benzofuran-2-yl-4,5-dihydro-1H-imidazole) by the addition of a 4-bromobenzylthio group at the imidazoline C-2 position and a methanone linker at the benzofuran 2-position. While 2-BFi binds the imidazoline I2 receptor with a Ki of 1.60 nM [1], the target compound's extended structure precludes direct I2 binding; instead, the 4-bromobenzyl group and thioether linkage are predicted to occupy a hydrophobic pocket, consistent with thromboxane A2 synthetase inhibitor pharmacophores as described in the benzofuran-imidazole patent literature [2]. No direct affinity data for the target compound is publicly available at this time.
| Evidence Dimension | Imidazoline I2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported; predicted inactive or weak at I2 due to steric clash |
| Comparator Or Baseline | 2-BFi: Ki = 1.60 nM (rabbit kidney I2 receptor) |
| Quantified Difference | Cannot be calculated; structural data indicate divergent target profile |
| Conditions | Rabbit kidney homogenate, [3H]-idazoxan radioligand displacement [1] |
Why This Matters
Users seeking an I2 receptor agonist must avoid substituting 2-BFi with this compound, as the 4-bromobenzylthio modification directs the scaffold toward a different receptor or enzyme target.
- [1] J. Med. Chem. 2000, 43, 1109–1122. Binding affinity of 2-BFi for imidazoline I2 receptor. View Source
- [2] US Patent 4,452,986, Imidazolyl-substituted benzofurans as thromboxane A2 synthetase inhibitors, 1984. View Source
